molecular formula C16H18O5 B2849929 [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 428504-99-8

[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Cat. No.: B2849929
CAS No.: 428504-99-8
M. Wt: 290.315
InChI Key: YVTVBWFDAIAGQJ-UHFFFAOYSA-N
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Description

[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (CAS: 428504-99-8) is a coumarin derivative with the molecular formula C₁₆H₁₈O₅ and a molecular weight of 290.315 g/mol . Structurally, it features a coumarin core (2H-chromen-2-one) substituted with a butyl group at position 4, a methyl group at position 8, and an acetic acid moiety attached via an ether linkage at position 5.

Properties

IUPAC Name

2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-3-4-5-11-8-15(19)21-16-10(2)13(7-6-12(11)16)20-9-14(17)18/h6-8H,3-5,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTVBWFDAIAGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428504-99-8
Record name 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with butyl bromide, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Substitution Pattern and Functional Group Variations

The table below compares the target compound with analogs differing in substituent positions, alkyl chain lengths, or functional groups:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Properties
[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid C₁₆H₁₈O₅ 290.315 428504-99-8 Butyl (C4), methyl (C8), acetic acid (C7) Uranium adsorption , biological activity
[(4-Butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]acetic acid C₁₆H₁₈O₅ 290.315 843619-90-9 Butyl (C4), methyl (C7), acetic acid (C5) Not reported; likely altered reactivity due to position
2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid C₁₇H₂₀O₅ 304.35 438028-14-9 Propanoic acid instead of acetic acid Enhanced lipophilicity
2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid C₁₅H₁₆O₅ 276.29 428822-69-9 Propyl (C4), methyl (C8), acetic acid (C7) Reduced steric hindrance vs. butyl
(2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid C₂₃H₁₆O₅ 372.37 329903-79-9 Phenyl groups at C4 and acetic acid Enhanced π-π interactions

Key Observations :

  • Alkyl Chain Length : Replacing butyl with propyl (e.g., 428822-69-9) decreases hydrophobicity, which may affect membrane permeability in biological systems .
  • Functional Groups: Propanoic acid derivatives (e.g., 438028-14-9) exhibit higher molecular weights and lipophilicity, which could enhance binding to hydrophobic targets .

Adsorption and Chelation Properties

The target compound’s acetic acid group enables coordination with metal ions, similar to acetic acid-modified biochar (ASBB) used in uranium recovery . Comparative studies highlight:

  • -COOH Functional Groups: ASBB’s uranium removal efficiency (97.8%) is attributed to -COOH groups forming monodentate complexes with U(VI) . The target compound’s acetic acid moiety likely facilitates analogous chelation.
  • pH Sensitivity : Optimal adsorption occurs at pH 6.0 for ASBB, where U(VI) exists as (UO₂)₃(OH)₅⁺ and interacts with deprotonated -COO⁻ groups . The target compound may exhibit similar pH-dependent behavior.

Environmental Remediation

  • Uranium Adsorption: ASBB achieves 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage) .
  • Reusability : ASBB retains >85% efficiency after five adsorption-desorption cycles , a trait likely shared by structurally stable coumarin-acetic acid derivatives.

Biological Activity

[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, with the CAS number 428504-99-8, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₆H₁₈O₅
  • IUPAC Name : this compound
  • Molecular Weight : 290.31 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate enzyme activity involved in metabolic pathways, which can lead to various therapeutic effects. Notably, it has been investigated for:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which are crucial for reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies indicate its efficacy against various bacterial strains.
  • Anticancer Effects : Research suggests that it may induce cytotoxicity in cancer cell lines by promoting apoptosis and inhibiting cell proliferation.

Antioxidant Activity

Research has shown that derivatives of coumarin compounds, including this compound, possess strong antioxidant capabilities. For instance, studies indicate that certain derivatives can scavenge hydroxyl radicals effectively, with IC50 values ranging from 0.09 to 0.12 mg/mL .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various coumarin derivatives against common pathogens. The results indicated that this compound showed promising activity against Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus species . The following table summarizes these findings:

PathogenActivity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisModerate
Salmonella panamaLow

Anticancer Activity

In vitro studies on human prostate cancer cell lines (PC3 and DU145) demonstrated that the compound induces cytotoxic effects in a dose-dependent manner. The IC50 values were reported as follows:

Treatment DurationPC3 IC50 (μg/mL)DU145 IC50 (μg/mL)
24 hours40.1 ± 7.998.14 ± 48.3
48 hours27.05 ± 3.962.5 ± 17.3
72 hours26.43 ± 2.141.85 ± 7.8

These results highlight the compound's potential as a therapeutic agent in cancer treatment due to its selective toxicity towards cancer cells while sparing normal cells .

Case Studies

  • Case Study on Antioxidant Properties :
    A study demonstrated that compounds similar to this compound enhance the antioxidant properties of chitosan significantly, suggesting potential applications in food preservation and health supplements .
  • Case Study on Antimicrobial Efficacy :
    In a comparative study, several coumarin derivatives were synthesized and tested for their antimicrobial properties against clinical isolates of bacteria. The results confirmed that this compound exhibited superior activity compared to traditional antibiotics against resistant strains .

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